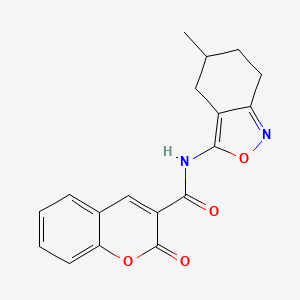![molecular formula C23H23NO3 B11387924 2-[(4-benzylpiperidin-1-yl)carbonyl]-7-methyl-4H-chromen-4-one](/img/structure/B11387924.png)
2-[(4-benzylpiperidin-1-yl)carbonyl]-7-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a piperidine ring and a chromenone structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE involves multiple steps, typically starting with the preparation of the piperidine derivative and the chromenone core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents. Industrial production methods may involve the hydrogenation of pyridine to produce piperidine, followed by further functionalization to introduce the benzyl and carbonyl groups .
Chemical Reactions Analysis
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carbonyl group or other reducible functionalities.
Substitution: The benzyl group and other substituents can be replaced with different groups using nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The chromenone structure can also interact with various proteins, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE include other piperidine derivatives and chromenone-based molecules. For example:
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE: This compound has a similar structure but with an additional methyl group, which can influence its biological activity and chemical reactivity.
Piperidine derivatives: These compounds share the piperidine ring and can have various substituents that modify their pharmacological properties.
Chromenone derivatives: These molecules have the chromenone core and can be functionalized with different groups to achieve desired biological activities.
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidine-1-carbonyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C23H23NO3/c1-16-7-8-19-20(25)15-22(27-21(19)13-16)23(26)24-11-9-18(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3 |
InChI Key |
IEZFGTOTEGIVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11387845.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11387847.png)
![5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11387873.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B11387880.png)
![4-ethoxy-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11387881.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11387899.png)
![N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387906.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387911.png)
![1',5-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11387912.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387914.png)

![6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11387925.png)
![Methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11387928.png)
